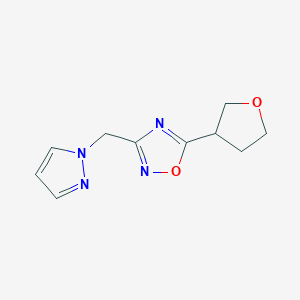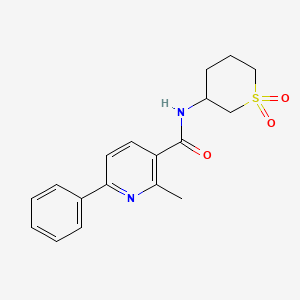![molecular formula C18H28N4O B6752768 N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide](/img/structure/B6752768.png)
N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide is a synthetic organic compound characterized by its adamantyl group, which is a tricyclic hydrocarbon, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 1-adamantylamine, which provides the adamantyl group, and 1H-pyrazole-5-carbaldehyde, which introduces the pyrazole ring.
Formation of Intermediate: The initial step involves the condensation of 1-adamantylamine with 1H-pyrazole-5-carbaldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with 2-bromo-N-methylpropanamide in the presence of a base like triethylamine to form N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, using agents such as lithium aluminum hydride.
Substitution: The adamantyl group can participate in substitution reactions, particularly nucleophilic substitutions, due to its steric bulk and electronic properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its adamantyl group is known for enhancing the lipophilicity and metabolic stability of drug candidates, while the pyrazole ring can interact with various biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and reactivity.
Mechanism of Action
The mechanism by which N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide exerts its effects is primarily through its interaction with biological macromolecules. The adamantyl group enhances membrane permeability, allowing the compound to reach intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-[methyl(1H-imidazol-5-ylmethyl)amino]propanamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-(1-adamantyl)-2-[methyl(1H-triazol-5-ylmethyl)amino]propanamide: Contains a triazole ring, offering different electronic properties and reactivity.
Uniqueness
N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide is unique due to the combination of the adamantyl group and the pyrazole ring, which provides a balance of lipophilicity and hydrogen bonding capability. This makes it a versatile scaffold for drug design and materials science.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[methyl(1H-pyrazol-5-ylmethyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-12(22(2)11-16-3-4-19-21-16)17(23)20-18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-15H,5-11H2,1-2H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAPSOFAYNKWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)N(C)CC4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-5-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-methylpyridazin-3-one](/img/structure/B6752687.png)
![3-[(4-Cyclobutylpiperazin-1-yl)sulfonylmethyl]benzonitrile](/img/structure/B6752703.png)
![4-[1-[(2,6-Dichlorophenyl)methylsulfonyl]pyrrolidin-2-yl]-1-methylpyrazole](/img/structure/B6752707.png)
![N-[1-[5-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B6752714.png)
![(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B6752721.png)
![N-[2-(2-oxopyridin-1-yl)ethyl]azepane-1-sulfonamide](/img/structure/B6752724.png)
![5-[3-[3-(Morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]piperidin-2-one](/img/structure/B6752726.png)
![2-[3-[(2-methylpiperidin-1-yl)methyl]piperidin-1-yl]-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide](/img/structure/B6752732.png)

![5-Cyclopropyl-5-methyl-3-[[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]imidazolidine-2,4-dione](/img/structure/B6752754.png)

![5,6-dimethyl-2-[1-[methyl(1H-pyrazol-5-ylmethyl)amino]ethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6752776.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-oxo-1-phenylpiperidin-3-yl)propanamide](/img/structure/B6752778.png)
![1-[2-(azepan-1-yl)propanoyl]-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B6752790.png)
